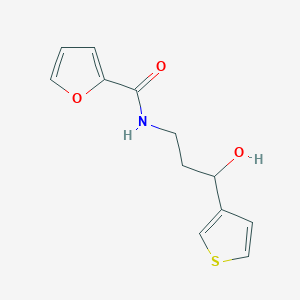
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its molecular structure, which includes an isopropyl group attached to the piperidine ring and a m-tolyl group attached to the acetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route includes the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable di-amine precursor.
Introduction of Isopropyl Group: The isopropyl group is introduced through a reductive amination reaction involving the piperidine ring and an appropriate ketone or aldehyde.
Attachment of m-Tolyl Group: The m-tolyl group is introduced through a nucleophilic substitution reaction involving the piperidine derivative and a suitable m-tolyl halide.
Formation of Acetamide Moiety: The final step involves the acetylation of the amine group to form the acetamide moiety.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product with high purity and minimal by-products.
化学反応の分析
Types of Reactions: N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of corresponding ketones or carboxylic acids.
Reduction Products: Reduction reactions can yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various substituted piperidines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide is used to study the interactions of piperidine derivatives with biological targets. It can be employed in assays to investigate enzyme inhibition, receptor binding, and other biological activities.
Medicine: This compound has potential medicinal applications, particularly in the development of drugs targeting central nervous system disorders, pain management, and other therapeutic areas. Its structural features make it a candidate for further drug development and optimization.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including polymers, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in chemical manufacturing processes.
作用機序
The mechanism by which N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide exerts its effects depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound's binding affinity and specificity to these targets determine its biological activity. The pathways involved can include modulation of neurotransmitter systems, inhibition of enzyme activity, or alteration of cellular signaling processes.
類似化合物との比較
N-(1-isopropylpiperidin-4-yl)-1-(3-methoxybenzyl)-1H-indole-2-carboxamide: This compound shares structural similarities with the subject compound but has a different aromatic group attached to the indole ring.
2-Chloro-N-(1-isopropylpiperidin-4-yl)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-amine: This compound contains a quinazolinone core and additional functional groups compared to the subject compound.
1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(1-isopropylpiperidin-4-yl): This compound features a chlorophenyl group and an oxoethyl moiety, differing from the subject compound in its substituents.
Uniqueness: N-((1-isopropylpiperidin-4-yl)methyl)-2-(m-tolyl)acetamide is unique due to its specific combination of functional groups and structural features
特性
IUPAC Name |
2-(3-methylphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14(2)20-9-7-16(8-10-20)13-19-18(21)12-17-6-4-5-15(3)11-17/h4-6,11,14,16H,7-10,12-13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHFXFXTIOGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2908605.png)
![3-methyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2908607.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2908608.png)
![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B2908609.png)
![[(3,4-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2908612.png)

![N-Methyl-1-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2908615.png)





